molecular formula C21H20N4OS B2504082 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894022-92-5

4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2504082
CAS No.: 894022-92-5
M. Wt: 376.48
InChI Key: YRLWBSWZPIDOIY-UHFFFAOYSA-N
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Description

The chemical entity 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a sophisticated synthetic compound designed for research purposes, integrating multiple heterocyclic systems known for their significant biological potential. Its molecular architecture features a thiazolo[3,2-b][1,2,4]triazole core, a fused bicyclic structure that combines the properties of both thiazole and 1,2,4-triazole rings . This core scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating a broad spectrum of pharmacological activities, including notable antimicrobial and anti-inflammatory effects . The compound is further functionalized with a 4-methylbenzamide group linked via an ethyl spacer, a design that can enhance molecular interactions with biological targets. The presence of the m -tolyl (3-methylphenyl) substituent on the thiazole ring adds to the compound's structural diversity and may influence its binding affinity and selectivity. In a research context, this compound is of high interest for probing new therapeutic avenues. Thiazole and 1,2,4-triazole moieties are frequently investigated for their anticancer properties, as they have been used in the synthesis of novel pharmacophores evaluated against cell lines such as human Hepatocellular carcinoma (HepG-2) . Furthermore, the 1,2,4-triazole nucleus is a key component in several clinically used antifungal drugs (e.g., fluconazole, itraconazole) and chemotherapeutic agents (e.g., anastrozole, letrozole), highlighting its fundamental role in modulating critical enzymatic pathways . Researchers can utilize this compound as a key intermediate or a lead structure for developing new chemical entities, particularly in programs targeting kinase inhibition, antimicrobial resistance, and cellular proliferation. It is supplied exclusively for laboratory research to investigate its mechanism of action, physicochemical properties, and structure-activity relationships.

Properties

IUPAC Name

4-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-6-8-16(9-7-14)20(26)22-11-10-18-13-27-21-23-19(24-25(18)21)17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLWBSWZPIDOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled to form the final product. Common reagents used in these reactions include thioamides, hydrazonoyl halides, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and fluorine atoms exhibit differential reactivity in nucleophilic substitutions, influenced by their positions relative to the electron-withdrawing amine group.

Key Findings :

  • Chlorine substitution : The C2 chlorine undergoes displacement more readily than fluorine due to decreased electron density at C2 from the adjacent amine. Reactions with alkoxides (e.g., NaOMe) in polar aprotic solvents (DMF, DMSO) yield 2-alkoxy-4-fluoropyridin-3-amine derivatives .

  • Fluorine substitution : Fluorine at C4 is less reactive but can be substituted under harsh conditions (e.g., KNH₂ in liquid NH₃) to form 4-amino derivatives .

Example Reaction :

2-Chloro-4-fluoropyridin-3-amine+NaOCH3DMF, 80°C2-Methoxy-4-fluoropyridin-3-amine+NaCl\text{2-Chloro-4-fluoropyridin-3-amine} + \text{NaOCH}_3 \xrightarrow{\text{DMF, 80°C}} \text{2-Methoxy-4-fluoropyridin-3-amine} + \text{NaCl}

Yield: 72–85% .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogen atoms as leaving groups.

Suzuki-Miyaura Coupling :

  • Reacts with arylboronic acids (e.g., PhB(OH)₂) under Pd(OAc)₂/K₂CO₃ in DMSO at 110°C to form biaryl derivatives .
    Typical yield: 65–78% .

Buchwald-Hartwig Amination :

  • Couples with secondary amines (e.g., morpholine) using Pd/Xantphos catalysts to introduce amine groups at C2 or C4 .

Oxidation :

  • The amine group oxidizes to a nitro group using m-CPBA (meta-chloroperbenzoic acid), yielding 3-nitro-2-chloro-4-fluoropyridine .
    Conditions: CH₂Cl₂, 0°C → RT, 12h. Yield: 58% .

Reduction :

  • Cata

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of triazoles possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : Compounds similar to 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have shown potent activity against human breast cancer (MCF-7) cell lines.
  • Liver Cancer : Similar compounds have also demonstrated efficacy against liver cancer cell lines (Bel-7402) .

Antimicrobial Properties

The thiazole and triazole structures are recognized for their antimicrobial effects:

  • Bacterial Activity : Compounds in this class have been evaluated for antibacterial properties against various pathogens. For example, benzothioate derivatives showed significant antibacterial activity compared to standard antibiotics.
  • Fungal Activity : The compound's structure suggests potential antifungal properties as well .

Anti-inflammatory Effects

Some studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), a critical mechanism for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Thioamides and hydrazonoyl halides are common starting materials.
  • Reagents and Conditions : Various catalysts facilitate the formation of the heterocyclic rings. Optimization for yield and purity often involves advanced purification techniques like high-performance liquid chromatography (HPLC).

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Anticancer Studies : In vitro studies reported significant cytotoxicity against multiple cancer cell lines. For example, a study highlighted the compound's effectiveness in inhibiting proliferation in breast cancer models .
  • Antimicrobial Testing : A recent investigation into thiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Inflammation Models : Experimental models indicated that compounds with similar structures effectively reduced inflammation markers in vivo .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The thiazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several derivatives, differing primarily in substituents and linker groups. Key analogs include:

Compound Name Core Structure Substituents on Benzamide Substituents on Thiazolotriazole Molecular Weight Key References
4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (Target Compound) Thiazolo[3,2-b][1,2,4]triazole 4-methyl m-tolyl 422.5*
4-ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}benzamide Thiazolo[3,2-b][1,2,4]triazole 4-ethoxy 4-methylphenyl 436.5
2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide Thiazolo[3,2-b][1,2,4]triazole 2,4-dimethoxy m-tolyl 422.5
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide derivatives Thiazolo[3,2-b][1,2,4]triazole Oxalamide linker 4-chlorophenyl ~474.4

Notes:

  • The m-tolyl group in the target compound offers a balance of steric hindrance and π-π stacking capability compared to 4-methylphenyl (more electron-donating) or 4-chlorophenyl (electron-withdrawing) in analogs .
  • Replacing benzamide with oxalamide (in ) introduces hydrogen-bonding sites, which may enhance target binding but reduce membrane permeability.

Yield Considerations :

  • Yields for thiazolotriazole derivatives range widely (58–96% in ), influenced by substituent electronic effects and reaction conditions. The target compound’s methyl and m-tolyl groups may favor higher yields due to reduced steric clash compared to bulkier analogs.
Pharmacological and Physicochemical Comparisons
  • Solubility : The 4-methyl group in the target compound likely reduces aqueous solubility compared to methoxy -substituted analogs (e.g., ), as evidenced by logP calculations.
  • Bioactivity : Thiazolotriazole cores are associated with anti-inflammatory and kinase-inhibitory activity. For example, capmatinib (), an imidazo-triazine benzamide, targets c-Met kinase. The target compound’s thiazolotriazole core may exhibit similar kinase affinity but with distinct selectivity due to differences in heterocyclic electronics.
  • Stability: Crystal structure data (e.g., ) suggest that hydrogen-bonding networks (e.g., N–H⋯O interactions) enhance stability.
Spectroscopic and Analytical Data
  • NMR : The target compound’s 1H NMR would show signals for the methyl group (δ ~2.4 ppm), aromatic protons (δ 7.2–8.1 ppm), and ethyl linker protons (δ 3.5–4.0 ppm), similar to analogs in .
  • HRMS : Expected molecular ion [M+H]+ at m/z 423.2 (calculated for C23H23N4OS+), aligning with data in .

Biological Activity

4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound known for its diverse biological activities. This compound features a thiazole and triazole ring system, which are associated with various pharmacological properties. The following sections detail its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OSC_{18}H_{22}N_4OS, with a molecular weight of approximately 342.5 g/mol. The compound contains both thiazole and triazole moieties, which contribute significantly to its biological activities.

Biological Activities

Research indicates that compounds containing thiazole and triazole rings exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have reported that derivatives of triazoles possess significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown potent activity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .
  • Antimicrobial Properties : The thiazole and triazole structures are known for their antimicrobial effects. Compounds in this class have been evaluated for their antibacterial and antifungal activities against various pathogens. For instance, benzothioate derivatives demonstrated good antibacterial activity compared to standard antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors. For example, they can inhibit COX enzymes involved in the inflammatory response .
  • Cell Cycle Disruption : Some studies indicate that these compounds can interfere with the cell cycle of cancer cells, leading to apoptosis .
  • Interaction with DNA : Certain derivatives have been shown to bind to DNA or interfere with DNA replication processes, contributing to their anticancer properties .

Case Studies

Several research articles have focused on the biological activities of compounds related to this compound:

  • A study evaluating the cytotoxic effects of various thiazole and triazole derivatives found that specific modifications on the core structure significantly enhanced anticancer activity against MCF-7 cells. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments .
  • Another investigation assessed the antimicrobial efficacy of thiazole-triazole hybrids against a panel of bacterial strains. The results indicated that certain derivatives displayed superior activity compared to conventional antibiotics .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerThiazole-triazole derivativesCytotoxicity against MCF-7 cells
AntimicrobialBenzothioate derivativesEffective against pathogenic bacteria
Anti-inflammatoryTriazole-based NSAIDsCOX inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of m-tolyl-substituted thiazolo-triazole precursors with ethylenediamine derivatives under reflux in ethanol with catalytic acetic acid to form the thiazolo-triazole-ethylamine intermediate .
  • Step 2 : Amide coupling between the intermediate and 4-methylbenzoyl chloride using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and monitor reaction progress via TLC or HPLC. Yields >70% are achievable with strict temperature control (<5°C during coupling) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • 1H/13C NMR : Verify substituent positions (e.g., m-tolyl protons at δ 7.1–7.3 ppm, thiazole protons at δ 8.2–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (expected [M+H]+ ≈ 450–460 Da) and isotopic patterns for chlorine/nitrogen .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Strategies :

  • Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
  • Purity reassessment : Contaminants (e.g., unreacted precursors) may skew data; re-analyze compounds via LC-MS .
  • Structural analogs : Compare activities of derivatives (e.g., 4-chloro vs. 4-methoxy substitutions) to identify critical pharmacophores .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding between the triazole ring and active-site residues .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess binding kinetics .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Analytical Workflow :

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed amide bonds) using fragmentation patterns .
  • Stability studies : Incubate the compound under accelerated conditions (40°C/75% RH) and monitor degradation via NMR .
  • Byproduct minimization : Use scavenger resins (e.g., polymer-bound triphenylphosphine) during synthesis .

Data Contradiction Analysis

Q. Why might biological activity vary across studies despite identical reported structures?

  • Root Causes :

  • Stereochemical impurities : Undetected enantiomers (e.g., from chiral centers in the ethylenediamine linker) may exhibit divergent activities .
  • Solubility differences : Use of DMSO vs. aqueous buffers alters effective concentrations in assays .
  • Cell line variability : Genetic drift in cancer cells (e.g., MCF-7 subclones) impacts drug response .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature (Coupling)0–5°CPrevents epimerization
Solvent (Amidation)DMF/CH2Cl2 (1:1)Enhances solubility
Catalyst (Condensation)Acetic acid (5 drops)Accelerates imine formation

Table 2 : Critical Spectroscopic Benchmarks

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
m-Tolyl ring7.1–7.3 (multiplet)125–135 (aromatic C)
Thiazole C-H8.2–8.5 (singlet)145–150 (C=S)
Benzamide carbonyl-168–170 (C=O)

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